molecular formula C20H30N11O16P3 B13822641 Diadenosine triphosphate ammonium salt

Diadenosine triphosphate ammonium salt

Cat. No.: B13822641
M. Wt: 773.4 g/mol
InChI Key: PKSQTRWRSNNYCW-AHKIGRPSSA-N
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Description

Diadenosine triphosphate ammonium salt is a member of the diadenosine oligophosphate family, known for its role as a signaling molecule. It is a compound with the molecular formula C20H24N9O16P3 · NH3 and a molecular weight of 756.41 g/mol . This compound is often used in biochemical research due to its involvement in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diadenosine triphosphate ammonium salt typically involves the condensation of adenosine monophosphate derivatives. The reaction conditions often require the presence of specific catalysts and controlled environments to ensure the correct formation of the triphosphate linkage .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar principles to laboratory synthesis, scaled up to meet production demands. This involves the use of large-scale reactors and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Diadenosine triphosphate ammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Water: For hydrolysis reactions.

    Phosphorylating agents: For phosphorylation reactions.

    Oxidizing and reducing agents: For redox reactions.

Major Products Formed

The major products formed from these reactions include various phosphorylated adenosine derivatives, which are crucial in cellular energy transfer and signaling processes .

Scientific Research Applications

Diadenosine triphosphate ammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diadenosine triphosphate ammonium salt involves its role as a signaling molecule. It interacts with specific receptors and enzymes within the cell, influencing various biochemical pathways. The compound can modulate the activity of ATP-synthase and other enzymes involved in energy metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine triphosphate disodium salt hydrate
  • Adenosine diphosphate sodium salt
  • Adenosine monophosphate disodium salt

Uniqueness

Diadenosine triphosphate ammonium salt is unique due to its specific role as a signaling molecule and its ability to modulate various cellular processes. Unlike other adenosine phosphates, it has a distinct structure that allows it to participate in unique biochemical reactions .

Properties

Molecular Formula

C20H30N11O16P3

Molecular Weight

773.4 g/mol

IUPAC Name

azane;bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H27N10O16P3.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26);1H3/t7-,8-,11-,12-,13-,14-,19-,20-;/m1./s1

InChI Key

PKSQTRWRSNNYCW-AHKIGRPSSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N

Origin of Product

United States

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